molecular formula C12H17NO2*HCl B613230 Bzl,ME-D-ala-ome hcl CAS No. 168292-71-5

Bzl,ME-D-ala-ome hcl

Cat. No.: B613230
CAS No.: 168292-71-5
M. Wt: 207,27*36,45 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bzl,ME-D-ala-ome hcl typically involves solution phase peptide synthesis. This method includes the protection of functional groups, coupling of amino acids, and subsequent deprotection steps. For example, Boc-Tyr(Bzl)-D-Ala-Gly-OMe can be solubilized in a methanol/water mixture and reacted with lithium hydroxide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale peptide synthesis, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis, can be applied. These methods involve automated synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bzl,ME-D-ala-ome hcl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Bzl,ME-D-ala-ome hcl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: Studied for its potential role in protein modification and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating diseases and as a drug delivery agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bzl,ME-D-ala-ome hcl involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site. This binding can block the enzyme’s activity and disrupt normal cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Bzl-Ala-OMe HCl: A similar compound with a slightly different structure, used in peptide synthesis.

    Bzl-D-ala-ome hcl: Another derivative of D-alanine with comparable applications.

Uniqueness

Bzl,ME-D-ala-ome hcl is unique due to its specific structural modifications, which enhance its stability and reactivity compared to other similar compounds. These modifications make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-10(12(14)15-3)13(2)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBCEVICCCLGHO-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C)CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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